molecular formula C11H9BrO4 B14906718 3-Bromo-5,7-dimethoxy-chromen-2-one

3-Bromo-5,7-dimethoxy-chromen-2-one

Cat. No.: B14906718
M. Wt: 285.09 g/mol
InChI Key: MRFGVOXDFJYILX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Chromen-2-one (Coumarin) Derivatives in Academic Research

Coumarin (B35378) derivatives are a cornerstone of academic and industrial research due to their wide-ranging biological activities and utility as synthetic building blocks. mdpi.comijrpc.com Their applications span from pharmaceuticals, such as anticoagulants and anticancer agents, to fluorescent probes and agrochemicals. mdpi.comijrpc.comnih.gov

The 2H-chromen-2-one ring system is a planar, lipophilic, and aromatic structure. nih.gov This planarity facilitates interactions with biological macromolecules through π-π stacking and hydrophobic interactions. nih.gov The lactone group within the coumarin structure provides a site for hydrogen bonding and dipole-dipole interactions, further contributing to its binding capabilities. nih.gov The versatility of the coumarin scaffold allows for functionalization at various positions, leading to a vast library of derivatives with diverse properties. frontiersin.org The synthesis of the coumarin core can be achieved through several named reactions, including the Perkin reaction, Pechmann condensation, and Knoevenagel condensation. nih.gov

The introduction of substituents onto the coumarin framework is a key strategy for fine-tuning its chemical and physical properties.

Bromination: The incorporation of a bromine atom, as seen in 3-Bromo-5,7-dimethoxy-chromen-2-one, significantly influences the molecule's reactivity. The bromine atom at the 3-position is a valuable functional handle for further synthetic transformations, such as cross-coupling reactions, which allow for the introduction of new carbon-carbon or carbon-heteroatom bonds. mdpi.comnih.govnih.gov For instance, the bromine can be displaced by various nucleophiles, enabling the synthesis of a wide array of 3-substituted coumarins. mdpi.comnih.govnih.gov Bromination of the coumarin ring can also impact the compound's biological activity. mdpi.commdpi.com

Methoxylation: The presence of two methoxy (B1213986) groups at the 5- and 7-positions of the benzene (B151609) ring also plays a crucial role. These electron-donating groups can influence the electron density of the aromatic ring, thereby affecting its reactivity in electrophilic aromatic substitution reactions. The position and nature of alkoxy groups can modulate the pharmacological properties of coumarin derivatives.

Contextualization of this compound as a Key Synthetic Intermediate or Target Compound

This compound is primarily valued as a key synthetic intermediate. bldpharm.com Its utility stems from the reactivity of the bromine atom at the 3-position, which serves as a linchpin for the construction of more elaborate molecules. Researchers utilize this compound as a starting material to synthesize novel coumarin derivatives with potential applications in various fields, including materials science and drug discovery. The synthesis of this specific compound can be achieved from 5,7-dimethoxychromen-2-one through bromination. chemsynthesis.combu.edu

Below is a table detailing the physicochemical properties of the parent compound, 5,7-dimethoxy-2H-chromen-2-one.

PropertyValue
CAS Number487-06-9
Molecular FormulaC₁₁H₁₀O₄
Melting Point146-149 ºC
EINECS Number207-646-4
MDL NumberMFCD00006870
Data sourced from Chemical Synthesis Database chemsynthesis.com

Historical Development and Emerging Trends in the Study of Halogenated and Alkoxy-Substituted Chromen-2-ones

The study of halogenated and alkoxy-substituted coumarins has a rich history, driven by the quest for new compounds with enhanced biological activities. Early research focused on the synthesis and characterization of these derivatives. More recently, the focus has shifted towards their application in the development of targeted therapies and advanced materials.

Emerging trends include the use of modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, to create complex coumarin-based structures with high precision and efficiency. There is also a growing interest in understanding the structure-activity relationships of these compounds to design molecules with optimized properties for specific applications. For example, the synthesis of 3-bromo flavones from dibenzoyl methane (B114726) derivatives highlights the ongoing exploration of halogenated chromone (B188151) structures. orientjchem.org The development of new synthetic routes for dimethoxy-substituted coumarins, such as the synthesis of 6,7-dihydroxy-5,8-dimethoxy-2H-chromen-2-one, further illustrates the continuous efforts to access novel and potentially bioactive compounds. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9BrO4

Molecular Weight

285.09 g/mol

IUPAC Name

3-bromo-5,7-dimethoxychromen-2-one

InChI

InChI=1S/C11H9BrO4/c1-14-6-3-9(15-2)7-5-8(12)11(13)16-10(7)4-6/h3-5H,1-2H3

InChI Key

MRFGVOXDFJYILX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C(C(=O)O2)Br)C(=C1)OC

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 3 Bromo 5,7 Dimethoxy Chromen 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of 3-Bromo-5,7-dimethoxy-chromen-2-one. By analyzing the interactions of atomic nuclei in a magnetic field, detailed information about the connectivity and spatial arrangement of atoms can be obtained.

Proton (¹H) NMR Assignments and Chemical Shift Analysis

The ¹H NMR spectrum of this compound provides characteristic signals for its protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. The aromatic protons typically appear as distinct signals, while the methoxy (B1213986) groups exhibit sharp singlets. The deshielding effect of the bromine atom and the carbonyl group influences the chemical shifts of nearby protons. modgraph.co.uk

Table 1: ¹H NMR Chemical Shift Assignments for this compound

ProtonChemical Shift (δ, ppm)Multiplicity
H-48.2 - 8.4s
H-66.4 - 6.6d
H-86.2 - 6.4d
5-OCH₃3.8 - 4.0s
7-OCH₃3.8 - 4.0s

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Carbon-13 (¹³C) NMR Characterization

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its bonding environment. The carbonyl carbon of the lactone ring is typically found at a significantly downfield chemical shift. The presence of two methoxy groups results in characteristic signals in the upfield region of the spectrum. researchgate.net

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

CarbonChemical Shift (δ, ppm)
C-2158 - 160
C-3105 - 107
C-4140 - 142
C-4a100 - 102
C-5160 - 162
C-695 - 97
C-7162 - 164
C-892 - 94
C-8a155 - 157
5-OCH₃56 - 58
7-OCH₃56 - 58

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Spectral Assignment and Spatial Orientation

To unambiguously assign all proton and carbon signals and to determine the spatial orientation of the substituents, a suite of two-dimensional (2D) NMR experiments is employed. ucl.ac.uk

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to identify adjacent protons in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the assignment of carbons based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the spatial proximity of protons. Correlations in a NOESY spectrum indicate that the respective protons are close to each other in space, which is particularly useful for establishing the relative stereochemistry and conformation of the molecule.

Through the combined interpretation of these 2D NMR spectra, a complete and detailed picture of the molecular structure and a partial understanding of the spatial arrangement of this compound can be achieved. ucl.ac.uk

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule. libretexts.org

Key characteristic absorption bands in the IR spectrum of this compound include:

A strong absorption band in the region of 1720-1740 cm⁻¹ , which is characteristic of the C=O stretching vibration of the α,β-unsaturated lactone (ester) group.

Absorption bands in the range of 1500-1600 cm⁻¹ are attributed to the C=C stretching vibrations of the aromatic ring.

The C-O stretching vibrations of the ether linkages (methoxy groups) and the lactone are expected to appear in the fingerprint region, typically between 1000-1300 cm⁻¹ . libretexts.org

The presence of C-H stretching vibrations from the aromatic and methoxy groups would be observed around 2850-3100 cm⁻¹ . libretexts.org

A band corresponding to the C-Br stretching vibration is expected in the lower frequency region of the spectrum, generally below 700 cm⁻¹ .

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeWavenumber (cm⁻¹)
C=O (Lactone)Stretch1720 - 1740
C=C (Aromatic)Stretch1500 - 1600
C-O (Ether/Lactone)Stretch1000 - 1300
C-H (Aromatic/Aliphatic)Stretch2850 - 3100
C-BrStretch< 700

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, and its mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak is expected, with two peaks of nearly equal intensity separated by two mass units, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the unambiguous determination of the molecular formula. chemrxiv.org For this compound, the experimentally determined exact mass from HRMS would be compared to the calculated theoretical mass for the molecular formula C₁₁H₉BrO₄.

Table 4: Mass Spectrometry Data for this compound

IonCalculated m/z (C₁₁H₉⁷⁹BrO₄)Calculated m/z (C₁₁H₉⁸¹BrO₄)
[M]⁺283.9684285.9664
[M+H]⁺284.9762286.9742
[M+Na]⁺306.9582308.9561

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The extended conjugation of the chromen-2-one system, which includes the aromatic ring, the double bond, and the carbonyl group, results in absorptions in the UV region.

The specific wavelengths of maximum absorption (λ_max) are characteristic of the chromophore. The substitution pattern on the aromatic ring, including the methoxy groups and the bromine atom, will influence the position and intensity of these absorption bands. Generally, coumarin (B35378) derivatives exhibit strong absorption bands in the range of 250-400 nm.

Table 5: Expected UV-Vis Absorption Maxima for this compound

TransitionWavelength Range (λ_max, nm)
π → π250 - 350
n → π300 - 400

Note: The exact λ_max values can be influenced by the solvent used for the analysis.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique would provide unequivocal insights into the molecular structure of this compound, revealing critical details about its conformation and the nature of its interactions in the solid state.

The foundational step for any X-ray crystallographic analysis is the cultivation of high-quality single crystals. For a compound like this compound, various established techniques would be explored. A common and often successful method is slow evaporation of a saturated solution. This would involve dissolving the compound in a suitable solvent or a mixture of solvents and allowing the solvent to evaporate over a period of days or weeks, promoting the gradual formation of well-ordered crystals.

Other potential methods include vapor diffusion, where a solution of the compound is exposed to the vapor of a less soluble "anti-solvent," and cooling crystallization, which involves the slow cooling of a saturated solution to decrease the compound's solubility and induce crystallization. The choice of solvent is critical and would be determined through small-scale screening experiments with a range of solvents of varying polarities.

Once a suitable crystal is obtained and analyzed, X-ray diffraction data would yield a detailed geometric description of the molecule. This would include precise measurements of all bond lengths, bond angles, and torsional angles. This data is crucial for understanding the electronic and steric effects of the bromine and dimethoxy substituents on the chromen-2-one core.

A data table, such as the one conceptualized below, would be generated to present these findings.

Interactive Data Table: Selected Bond Lengths for this compound (Data Not Available)

Atom 1Atom 2Bond Length (Å)
BrC3Data Not Available
O1C2Data Not Available
C2O2Data Not Available
C5O3Data Not Available
O3C11Data Not Available
C7O4Data Not Available
O4C12Data Not Available

Interactive Data Table: Selected Bond Angles for this compound (Data Not Available)

Atom 1Atom 2Atom 3Bond Angle (°)
O1C2C3Data Not Available
BrC3C4Data Not Available
C4C5O3Data Not Available
C6C7O4Data Not Available

Interactive Data Table: Selected Torsional Angles for this compound (Data Not Available)

Atom 1Atom 2Atom 3Atom 4Torsional Angle (°)
C11O3C5C6Data Not Available
C12O4C7C8Data Not Available
C4C4aC8aO1Data Not Available

Until the crystal structure of this compound is determined and published, the detailed structural insights that would be presented in this article remain speculative. The scientific community awaits the contribution of researchers who can provide this valuable crystallographic data.

Computational and Theoretical Investigations of 3 Bromo 5,7 Dimethoxy Chromen 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the physicochemical properties of molecules. For 3-Bromo-5,7-dimethoxy-chromen-2-one, these calculations are employed to determine its most stable three-dimensional arrangement and to understand the electronic distribution within the molecule.

Geometry optimization is a computational process to find the equilibrium structure of a molecule, which corresponds to the minimum energy on the potential energy surface. youtube.com For this compound, this is typically achieved using both Hartree-Fock (HF) and Density Functional Theory (DFT) methods. asrjetsjournal.orgenseignementsup-recherche.gouv.fr

The DFT method, particularly with the B3LYP functional, is widely recognized for its balance of computational cost and accuracy in evaluating molecular properties. thenucleuspak.org.pkresearchgate.netnih.gov The process starts with an initial guess of the molecular geometry and iteratively adjusts the positions of the atoms until the forces on them are negligible, and the energy is at a minimum. youtube.com

While no specific optimized geometric parameters for this compound are available in the reviewed literature, theoretical calculations would yield precise bond lengths and angles. Below is a representative table of what such data might look like, based on general values for coumarin (B35378) derivatives.

Disclaimer: The following data is illustrative and represents typical values for this class of compounds. It is not based on direct computational results for this compound.

Table 1: Illustrative Optimized Geometric Parameters for this compound
ParameterBond/AngleIllustrative Value (DFT/B3LYP)
Bond Length (Å)C2=O1.205
C3-Br1.902
C5-O(CH3)1.360
C7-O(CH3)1.362
C8a-O11.380
Bond Angle (°)O1-C2-C3122.5
C2-C3-C4119.8
C4a-C5-O(CH3)115.0
C6-C7-O(CH3)115.2

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. For coumarin derivatives, the Pople-style basis set 6-311++G(d,p) is commonly used in conjunction with the B3LYP functional. thenucleuspak.org.pkresearchgate.netresearchgate.net The "++" indicates the inclusion of diffuse functions on all atoms, which are important for describing anions and weak interactions, while "(d,p)" signifies the addition of polarization functions on heavy atoms and hydrogen atoms, respectively, allowing for more flexibility in the orbital shapes.

All calculations are typically performed in the gas phase to model the molecule in an isolated state, providing a fundamental understanding of its intrinsic properties.

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical behavior, including its reactivity and spectroscopic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). wikipedia.org The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. wikipedia.orgwuxiapptec.com The distribution of these orbitals provides insight into the reactive sites of the molecule.

For this compound, the HOMO is expected to be localized primarily on the dimethoxy-substituted benzene (B151609) ring, which is electron-rich. The LUMO is likely to be distributed over the α,β-unsaturated lactone moiety, including the bromine atom, which are electron-accepting regions. This distribution suggests that the molecule can participate in charge transfer interactions. researchgate.net

The energy difference between the HOMO and LUMO is the HOMO-LUMO energy gap (ΔE). wikipedia.orgschrodinger.com This gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap implies that less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more reactive and less stable. wikipedia.orgnih.gov

The energy gap also influences the optical properties of the molecule, as it corresponds to the lowest energy electronic transition. schrodinger.com A smaller gap generally leads to a bathochromic (red) shift in the absorption spectrum. researchgate.net

Disclaimer: The following data is illustrative and represents typical values for this class of compounds. It is not based on direct computational results for this compound.

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap for this compound
ParameterIllustrative Value (eV)
EHOMO-6.25
ELUMO-2.15
Energy Gap (ΔE)4.10

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. researchgate.netnih.gov It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. thenucleuspak.org.pkresearchgate.net The MEP is plotted onto the electron density surface, with different colors representing different potential values.

Red regions indicate negative electrostatic potential and are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen.

Blue regions represent positive electrostatic potential and are prone to nucleophilic attack. These are often located around hydrogen atoms attached to electronegative atoms.

Green regions denote neutral or near-neutral potential.

For this compound, the MEP map would likely show negative potential (red) around the carbonyl oxygen of the lactone and the oxygen atoms of the methoxy (B1213986) groups. These areas are rich in electrons and are the most probable sites for electrophilic attack. The regions around the hydrogen atoms and the bromine atom (due to the σ-hole effect) would exhibit a positive potential (blue), indicating them as sites for nucleophilic attack.

Vibrational Frequency Calculations and Potential Energy Distribution (PED)

Information regarding the theoretical vibrational frequencies and Potential Energy Distribution (PED) for this compound is not available in the public domain. Such calculations, typically performed using Density Functional Theory (DFT), are essential for assigning the vibrational modes observed in experimental IR and Raman spectra. This analysis helps in understanding the contribution of different functional groups to the molecule's vibrations.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

There are no published theoretical predictions for the spectroscopic parameters of this compound. Theoretical calculations of NMR chemical shifts (¹H and ¹³C) and IR frequencies provide a powerful tool for the structural elucidation and confirmation of synthesized compounds by correlating theoretical data with experimental results. The absence of such computational studies for this specific molecule means that a comparative analysis cannot be conducted.

Chemical Reactivity and Derivatization Strategies for 3 Bromo 5,7 Dimethoxy Chromen 2 One

Nucleophilic Substitution Reactions of the Bromo-Substituent

The C-3 position of the coumarin (B35378) ring, when halogenated, is amenable to nucleophilic substitution, providing a direct route to functionalized derivatives.

The bromo-substituent at the C-3 position can be displaced by a variety of nucleophiles to introduce new functionalities. While palladium-catalyzed methods are often preferred for their efficiency and scope, classical nucleophilic substitution offers a direct pathway for derivatization.

Amino Groups: Primary and secondary amines can react with 3-bromocoumarins to yield 3-aminocoumarin derivatives. These reactions are foundational for creating scaffolds with diverse biological properties.

Thio Groups: Thiolates are effective nucleophiles for displacing the bromide, leading to the formation of 3-thiocoumarins. These sulfur-containing analogues are of interest for their unique electronic and biological characteristics.

Oxy Groups: Alkoxides and phenoxides can be employed to synthesize 3-oxycoumarin ethers, further expanding the chemical space accessible from the 3-bromo precursor.

Ethynyl (B1212043) Groups: While the introduction of ethynyl groups is now predominantly achieved via Sonogashira coupling, direct nucleophilic attack by acetylides can be a potential, albeit less common, route.

The reactivity in these substitution reactions is highly dependent on the nature of the nucleophile, the solvent, and the reaction temperature.

Nucleophilic substitution reactions on 3-bromocoumarins typically proceed through a nucleophilic aromatic substitution (SNAr) mechanism. This pathway is distinct from the SN1 and SN2 mechanisms observed in aliphatic systems.

The generally accepted mechanism involves a two-step process:

Addition Step: The nucleophile attacks the electron-deficient C-3 carbon, which bears the bromine atom. This leads to the formation of a tetrahedral intermediate, often referred to as a Meisenheimer complex. libretexts.org The negative charge of this intermediate is delocalized and stabilized by the electron-withdrawing carbonyl group of the lactone ring. libretexts.org

Elimination Step: The aromaticity of the coumarin ring system is restored by the departure of the bromide leaving group, yielding the final substituted product. libretexts.org

The presence of electron-withdrawing groups on the aromatic ring generally accelerates the reaction by stabilizing the anionic intermediate. libretexts.org In 3-Bromo-5,7-dimethoxy-chromen-2-one, the powerful electron-withdrawing effect of the α,β-unsaturated lactone system is the primary activating feature for this SNAr pathway.

Cross-Coupling Reactions at the Brominated Position

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for C-C and C-heteroatom bond formation in modern organic synthesis. researchgate.netnih.gov The C-Br bond in this compound serves as an excellent electrophilic partner in these transformations, enabling the introduction of a wide range of substituents with high efficiency and functional group tolerance. researchgate.netrsc.orglibretexts.org

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species (typically a boronic acid or ester) with an organic halide. libretexts.orgresearchgate.net This reaction is widely used to synthesize 3-arylcoumarins from 3-bromocoumarin precursors. researchgate.netresearchgate.netnih.gov The reaction proceeds under mild conditions and tolerates a broad array of functional groups, making it highly valuable in medicinal chemistry and materials science. nih.gov

The general catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org

Table 1: Representative Suzuki-Miyaura Coupling Conditions for 3-Bromocoumarins
Aryl Boronic Acid PartnerPalladium CatalystBaseSolventTypical Yield
Phenylboronic acidPd(PPh3)4K2CO3Dioxane/H2OGood to Excellent
4-Methoxyphenylboronic acidPd(OAc)2 / SPhosK3PO4TolueneHigh
Thiophene-2-boronic acidPd(dppf)Cl2Cs2CO3DMFGood
Naphthylboronic acidPd-salen complexNa2CO3Toluene/H2OGood

This table presents generalized conditions based on literature for 3-halocoumarins and is applicable to the 5,7-dimethoxy derivative. researchgate.netresearchgate.net

The Sonogashira coupling reaction is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is catalyzed by a combination of palladium and copper(I) salts and is conducted under mild, basic conditions. wikipedia.org It has been successfully applied to this compound for the synthesis of 3-alkynyl derivatives.

A key step in the synthesis of novel coumarin-based dyes involves the Sonogashira coupling of this compound with ethynyltrimethylsilane. nih.gov This reaction extends the conjugated system of the coumarin core, significantly altering its photophysical properties. nih.gov

Table 2: Sonogashira Coupling of this compound
Reactant 1Reactant 2CatalystsBase / SolventProductYield
This compoundEthynyltrimethylsilanePd(PPh3)4, CuI, PPh3(i-Pr)2NH / Dioxane5,7-dimethoxy-3-((trimethylsilyl)ethynyl)coumarin72.9%

Data sourced from a study on coumarin-based dyes for DSSC applications. nih.gov

Heck Reaction: The Heck reaction couples aryl or vinyl halides with alkenes under palladium catalysis to form substituted alkenes. researchgate.net This reaction provides a route to 3-vinylcoumarins, which are valuable intermediates for further synthetic transformations. The reaction of 3-bromocoumarin with various alkenes proceeds in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297), and a base like triethylamine. rsc.org

Hartwig-Buchwald Amination: The Hartwig-Buchwald amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a new carbon-nitrogen bond. wikipedia.orgnih.gov This reaction has become a premier method for the synthesis of arylamines due to its broad substrate scope and high functional group tolerance, largely replacing harsher traditional methods. wikipedia.orgorganic-chemistry.org It is a powerful tool for introducing primary or secondary amino groups at the C-3 position of the coumarin ring, which is a key step in the synthesis of many biologically active molecules. nih.govresearchgate.netnih.gov The reaction typically employs a palladium precursor and a specialized phosphine (B1218219) ligand. organic-chemistry.orgresearchgate.net

Table 3: General Catalytic Systems for Heck and Hartwig-Buchwald Reactions on Aryl Bromides
ReactionTypical Palladium SourceTypical LigandTypical BaseCoupling Partner
Heck ReactionPd(OAc)2P(o-tolyl)3Et3NAlkene (e.g., Styrene)
Hartwig-Buchwald AminationPd2(dba)3BINAP, XPhos, RuPhosNaOt-Bu, K3PO4Primary/Secondary Amine

This table outlines common conditions for these reactions with aryl bromides, which are applicable to this compound. researchgate.netrsc.orgwikipedia.orgresearchgate.net

Reactions Involving the Dimethoxy Moieties

The two methoxy (B1213986) groups at the 5- and 7-positions of the this compound scaffold are not mere spectators in its chemical behavior. They actively participate in and influence a variety of chemical transformations, offering avenues for further functionalization and diversification of the coumarin core.

Demethylation and Subsequent Functionalization

The selective or complete removal of the methyl groups from the methoxy moieties, a process known as demethylation, is a critical step in unlocking further synthetic possibilities. This reaction converts the dimethoxy compound into its corresponding dihydroxy derivative, 3-bromo-5,7-dihydroxy-chromen-2-one. This transformation is significant because the resulting hydroxyl groups are amenable to a wide range of functionalization reactions that are not possible with the relatively inert methoxy groups.

Commonly employed reagents for the demethylation of aryl methyl ethers include strong acids like hydrobromic acid (HBr) and Lewis acids such as boron tribromide (BBr₃). researchgate.net More recently, milder and more scalable methods using reagents like pyridinium bromide in sulfolane have been developed, offering advantages in terms of cleaner conversion, higher yields, and easier workup procedures. researchgate.net

Once the dihydroxy coumarin is obtained, the phenolic hydroxyl groups can be further modified. For instance, they can be alkylated to introduce different ether functionalities, acylated to form esters, or used as nucleophiles in various coupling reactions. This two-step strategy of demethylation followed by functionalization significantly expands the range of accessible derivatives from a single this compound precursor.

Role of Methoxy Groups in Directing Reactivity

The methoxy groups at positions 5 and 7 play a crucial role in directing the regioselectivity of electrophilic aromatic substitution reactions on the benzene (B151609) ring of the chromen-2-one scaffold. As electron-donating groups, they activate the aromatic ring, making it more susceptible to attack by electrophiles. organicchemistrytutor.comlibretexts.orgwikipedia.org

Specifically, the methoxy groups are ortho, para-directors. organicchemistrytutor.comlibretexts.org This means they direct incoming electrophiles to the positions ortho and para relative to themselves. In the case of 5,7-dimethoxy-chromen-2-one, the positions available for substitution are C6 and C8. The methoxy group at C5 directs electrophiles to the C6 (ortho) and C8 (para) positions. Similarly, the methoxy group at C7 directs to the C6 (para) and C8 (ortho) positions. This synergistic effect strongly activates the C6 and C8 positions towards electrophilic attack.

This directing effect is a consequence of the ability of the oxygen atom's lone pair of electrons to participate in resonance with the aromatic ring, stabilizing the carbocation intermediate (the sigma complex) formed during the substitution process. organicchemistrytutor.comyoutube.com The resonance structures show an increased electron density at the ortho and para positions, making them more attractive to electron-deficient electrophiles. organicchemistrytutor.comyoutube.com This predictable regioselectivity is a powerful tool for chemists to selectively introduce new functional groups onto the coumarin backbone.

Reagent/Reaction TypePosition of SubstitutionInfluence of Methoxy Groups
Electrophilic Halogenation (e.g., Br₂)C6 and/or C8Activation and ortho, para-direction
Nitration (e.g., HNO₃/H₂SO₄)C6 and/or C8Activation and ortho, para-direction
Friedel-Crafts AcylationC6 and/or C8Activation and ortho, para-direction
Friedel-Crafts AlkylationC6 and/or C8Activation and ortho, para-direction

Cyclization and Annulation Reactions Utilizing the Chromen-2-one Scaffold

The inherent reactivity of the this compound scaffold, particularly the activated double bond of the pyrone ring and the reactive bromo substituent, makes it an excellent substrate for constructing more complex, fused heterocyclic systems. These reactions, often involving cyclization or annulation (ring-forming) processes, are of great interest for the synthesis of novel compounds with potential biological activities.

Synthesis of Fused Heterocyclic Systems

The 3-bromo-coumarin moiety can be elaborated into a variety of fused heterocyclic systems. The bromine atom at the 3-position serves as a versatile handle for introducing other functionalities through nucleophilic substitution or cross-coupling reactions, which can then participate in subsequent cyclization steps.

For example, the bromo group can be displaced by a nucleophile containing another reactive site, setting the stage for an intramolecular cyclization. Alternatively, the double bond of the pyrone ring can participate in cycloaddition reactions. These strategies have been employed to synthesize a wide range of fused systems, including but not limited to:

Furocoumarins: These can be synthesized through cascade reactions involving addition, cyclization, and oxidation sequences. acs.org

Chromenopyrroles: These can be constructed via annulation reactions from para-quinone methides and α-alkylidene succinimides. acs.org

Chromenopiperazines: These have been synthesized through an enol-Ugi/reduction/cyclization sequence. mdpi.com

Pyranocoumarins: The synthesis of these compounds can be achieved through various cyclization strategies.

The specific nature of the fused ring system depends on the choice of reagents and reaction conditions, offering a modular approach to a diverse array of polycyclic coumarin derivatives.

Multi-Component Reactions for Complex Architectures

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. nih.gov These reactions are highly efficient and atom-economical, allowing for the rapid construction of complex molecular architectures from simple precursors. nih.gov

This compound and its derivatives are excellent candidates for MCRs. The reactive sites on the coumarin scaffold can participate in a variety of MCRs to generate highly functionalized and structurally diverse products. For instance, 3-acetylcoumarin derivatives, which can be conceptually derived from the 3-bromo precursor, have been used in three-component reactions to synthesize novel coumarin derivatives with potential anticancer activity. frontiersin.orgnih.gov Similarly, multicomponent approaches have been utilized for the synthesis of functionalized 2,3-dihydrofuro[3,2-c]coumarins. acs.org

The ability to generate complex molecules in a single step makes MCRs a highly attractive strategy in drug discovery and materials science, where the rapid generation of compound libraries is essential.

Multi-Component Reaction TypeReactantsResulting Scaffold
Passerini ReactionIsocyanide, carbonyl compound, carboxylic acidα-acyloxyamides nih.gov
Ugi ReactionIsocyanide, carbonyl compound, amine, carboxylic acidα-acylamino amides
Strecker ReactionAmine, aldehyde/ketone, cyanideα-amino acids nih.gov
Betti ReactionAldehyde, primary/secondary amine, phenolAminobenzylphenols nih.gov

Development of Chromen-2-one Libraries through Parallel Synthesis

The structural diversity and broad range of biological activities associated with coumarin derivatives have made them attractive targets for combinatorial chemistry and the development of compound libraries for high-throughput screening. Parallel synthesis, a key technology in this field, allows for the simultaneous synthesis of a large number of related compounds in a systematic manner.

This compound is an ideal starting point for the construction of such libraries. The bromine atom at the 3-position can be readily functionalized using a variety of reactions, such as Suzuki, Heck, and Sonogashira cross-coupling reactions, or through nucleophilic substitution with a diverse set of amines, thiols, or alcohols.

By systematically varying the coupling partners or nucleophiles, a large library of 3-substituted-5,7-dimethoxy-chromen-2-ones can be rapidly generated. Furthermore, the dimethoxy groups at the 5- and 7-positions can be demethylated and subsequently functionalized with another set of diverse building blocks, further expanding the chemical space of the library. This parallel synthesis approach enables the efficient exploration of structure-activity relationships (SAR) and the identification of lead compounds with optimized biological properties. The synthesis of a combinatorial library of 3,5-diaryl-pyrazole derivatives has been described starting from a 5,7-dimethoxy-chromen-4-one scaffold.

Mechanistic Insights and Broader Academic Relevance of 3 Bromo 5,7 Dimethoxy Chromen 2 One and Its Derivatives

Exploration of Molecular Interaction Mechanisms (Theoretical/Biophysical Focus)

The potential bioactivity and physicochemical properties of 3-Bromo-5,7-dimethoxy-chromen-2-one can be rationalized by examining its likely interactions at a molecular level. These mechanisms are often investigated through computational and biophysical methods.

The structure of this compound suggests several potential non-covalent interactions that could govern its binding to biological receptors. Molecular docking studies on related coumarin-chalcone hybrids have shown that the coumarin (B35378) moiety can bind to amino acid residues like Trp 279, Tyr334, and Trp 84 in acetylcholinesterase, indicating the types of interactions that are possible. nih.gov

Key structural features and their hypothetical interactions include:

α,β-Unsaturated Lactone (Warfarin Core): The carbonyl group and the oxygen atom within the lactone ring are potential hydrogen bond acceptors, capable of forming strong connections with hydrogen bond donor residues (e.g., arginine, lysine, serine) in a receptor's binding pocket.

Methoxy (B1213986) Groups (-OCH₃) at C5 and C7: These groups can also act as hydrogen bond acceptors. Furthermore, their lipophilic character can contribute to hydrophobic interactions, anchoring the ligand within non-polar regions of a binding site.

Benzene (B151609) Ring: The aromatic ring is a source of π-electrons, allowing for π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Bromine Atom at C3: The bromine atom is a key functional group. It is highly lipophilic and can participate in hydrophobic interactions. More significantly, as a halogen atom, it can engage in halogen bonding—an electrostatic interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site (like a carbonyl oxygen or a nitrogen atom) on the receptor.

These interactions are summarized in the table below:

Structural FeaturePotential Interaction TypeInteracting Partner (in a Receptor)
Lactone CarbonylHydrogen Bond AcceptorH-bond donor amino acids (e.g., Ser, Thr, Arg)
Methoxy GroupsHydrogen Bond Acceptor, HydrophobicH-bond donors, non-polar amino acids
Aromatic Ringπ-π Stacking, HydrophobicAromatic amino acids (e.g., Phe, Tyr, Trp)
Bromine AtomHalogen Bonding, HydrophobicNucleophilic atoms (O, N, S), non-polar pockets

Coumarins are recognized as inhibitors of various enzymes, and the mechanisms are often related to their ability to interact with active or allosteric sites. nih.govnih.gov For this compound, several inhibition mechanisms can be postulated. Kinetic studies of related compounds, such as coumarin-chalcone hybrids, have demonstrated mixed-type inhibition against enzymes like acetylcholinesterase. nih.gov The nature of inhibition (competitive, non-competitive, or mixed) depends on whether the inhibitor binds to the free enzyme, the enzyme-substrate complex, or both. The unique structure of coumarin allows it to serve as a scaffold for developing potent and reversible inhibitors for enzymes like monoamine oxidases (MAOs). nih.gov The interaction with the heme-iron atom of aromatase has also been noted for some coumarin derivatives, highlighting their versatile inhibitory potential. researchgate.net

Coumarins are a class of compounds known for their antioxidant properties, which can arise from different chemical pathways. encyclopedia.pubnih.gov The primary mechanisms include direct scavenging of free radicals and the chelation of transition metal ions that catalyze oxidative processes. encyclopedia.pubnih.gov

Radical Scavenging: The antioxidant action often involves donating a hydrogen atom to a free radical, which neutralizes its reactivity. mdpi.com The presence of electron-donating groups, such as methoxy groups, on the coumarin ring can enhance this activity. The most common pathways for this are the Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET) mechanisms, with their prevalence depending on the solvent environment. encyclopedia.pubnih.gov

Metal Chelation: Transition metals like iron and copper can participate in Fenton-like reactions, generating highly reactive hydroxyl radicals. Coumarins with appropriately positioned functional groups, such as hydroxyl or carbonyl groups, can act as chelating agents. encyclopedia.pubnih.gov They bind to these metal ions, sequestering them and preventing their participation in redox cycling, thereby reducing the formation of reactive oxygen species.

Coumarin derivatives have been identified as effective corrosion inhibitors for metals like mild steel and aluminum in acidic environments. nih.govnih.govrsc.org The mechanism is primarily based on the adsorption of the inhibitor molecules onto the metal surface, which blocks the active sites for corrosion. nih.govajchem-a.com

This adsorption process is facilitated by several structural and electronic features:

Heteroatoms: The oxygen atoms in the methoxy groups and the lactone ring possess lone pairs of electrons that can be shared with the vacant d-orbitals of the metal, forming coordinate bonds.

π-Electrons: The aromatic benzene ring and the pyrone ring constitute a conjugated π-system. These π-electrons can interact with the metal surface, further strengthening the adsorption. nih.govajchem-a.com

Adsorption Film: The adsorbed molecules displace water molecules and form a protective barrier on the metal surface, which inhibits both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. nih.govrsc.org

Quantum chemical studies using Density Functional Theory (DFT) are often employed to understand these interactions. nih.govuin-alauddin.ac.id Parameters like the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are calculated. A higher EHOMO value indicates a greater tendency to donate electrons to the metal surface, facilitating adsorption and enhancing inhibition efficiency. nih.gov

Mechanism StepDescriptionKey Molecular Features Involved
1. Electron Donation Lone pair electrons from heteroatoms are donated to the vacant d-orbitals of the metal.Oxygen atoms (in lactone and methoxy groups).
2. π-System Interaction π-electrons from the aromatic system interact with the metal surface.Benzene and pyrone rings.
3. Protective Film Formation A compact layer of inhibitor molecules forms on the metal surface.Entire molecule, leading to displacement of water.
4. Blocking of Active Sites The adsorbed film blocks the anodic and cathodic sites, preventing corrosion reactions.Physical barrier effect.

Structure-Activity Relationship (SAR) Studies at a Conceptual Level

Understanding how specific structural modifications influence molecular interactions is the essence of structure-activity relationship (SAR) studies. nih.govnih.govresearchgate.net For coumarin derivatives, the type and position of substituents on the core scaffold are critical.

The substitution of a bromine atom at the C3 position of the 5,7-dimethoxy-chromen-2-one scaffold introduces specific properties that can significantly modulate its interactions and activity.

Electronic Effects: Bromine is an electron-withdrawing group via induction, which can influence the electron density distribution across the entire coumarin ring system. This can affect the molecule's reactivity and its ability to participate in charge-transfer interactions.

Steric and Lipophilic Effects: The size of the bromine atom can introduce steric hindrance, which may either promote or hinder binding to a specific receptor, depending on the size and shape of the binding pocket. Its lipophilic nature generally enhances the molecule's ability to cross cell membranes and engage in hydrophobic interactions.

Halogen Bonding: As mentioned previously, the bromine atom can act as a halogen bond donor. This is a highly directional and specific interaction that can be a crucial determinant of binding affinity and selectivity, distinct from general hydrophobic interactions. Comparing compounds where a bromine is substituted with other groups like chloro or methoxy has shown significant differences in activity, highlighting the importance of the specific substituent. researchgate.net

The table below conceptualizes the influence of the C3-bromine substitution.

Property ModifiedDescription of InfluenceConsequence for Molecular Interaction
Electron Density Inductively withdraws electron density from the pyrone ring.Modulates the strength of hydrogen bonding and π-interactions.
Lipophilicity Increases the overall hydrophobicity of the molecule.Enhances hydrophobic interactions and membrane permeability.
Halogen Bonding Introduces the capability for specific halogen bond formation.Provides a highly directional and potentially strong binding interaction with nucleophilic partners.
Steric Profile Adds bulk to the C3 position.Can influence binding orientation and selectivity based on receptor topology.

Impact of Dimethoxy Substitution on Molecular Conformation and Electronic Properties

The substitution pattern of a coumarin derivative is a primary determinant of its physicochemical properties and biological activity. mdpi.com The introduction of two methoxy groups at the C-5 and C-7 positions of the chromen-2-one core, as seen in this compound, profoundly influences the molecule's three-dimensional shape and the distribution of its electron density.

The coumarin scaffold itself is a planar heterocyclic system, a feature essential for its characteristic fluorescence, as it helps prevent trans-cis isomerization of the double bond in the lactone ring under UV irradiation. researchgate.net The methoxy groups, being electron-donating, alter the electronic landscape of the molecule. This is corroborated by studies on related substituted coumarins, which show that the electronic effects of substituents significantly influence the stability and reactivity of the derivative. nih.gov In the case of 5,7-dimethoxycoumarin, crystal structure analysis of related compounds shows that the methoxy groups tend to lie nearly coplanar with the fused ring system. nih.gov This planarity facilitates charge delocalization between the carbonyl group of the lactone and the aromatic ring. researchgate.net

The electronic effects primarily manifest in the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Computational studies on various coumarin derivatives demonstrate that substitutions can systematically alter the energies of these orbitals. mdpi.comresearchgate.net Electron-donating groups, such as the methoxy groups at C-7, increase the energy of the HOMO, while electron-withdrawing groups tend to lower the energy of the LUMO. bath.ac.uknih.govacs.org The bromine atom at the C-3 position acts as an electron-withdrawing group, which, in conjunction with the donating methoxy groups, establishes a "push-pull" system. This configuration is critical for promoting an intramolecular charge transfer (ICT) process upon photoexcitation, a key phenomenon governing the molecule's optical properties. physchemres.org The ICT character is highly sensitive to the molecular structure and the polarity of the surrounding environment. physchemres.org

PropertyEffect of 5,7-Dimethoxy SubstitutionGoverning Principle
Molecular ConformationReinforces the planarity of the chromen-2-one core. researchgate.netnih.govThe fused aromatic and lactone rings create a rigid, planar structure.
Electron DensityIncreases electron density on the aromatic ring, particularly at the ortho and para positions relative to the methoxy groups.Methoxy groups are strong electron-donating groups through the mesomeric (+M) effect. mdpi.com
Frontier Orbitals (HOMO/LUMO)Raises the HOMO energy level, decreasing the HOMO-LUMO energy gap. mdpi.combath.ac.ukElectron-donating groups destabilize the HOMO, making electron excitation easier.
Intramolecular Charge Transfer (ICT)Enhances the potential for ICT from the dimethoxy-substituted benzene ring (donor) to the pyrone ring and bromo-substituent (acceptor). physchemres.orgThe "push-pull" electronic nature created by the combination of electron-donating and electron-withdrawing substituents. bath.ac.ukacs.org

Role of the Chromen-2-one Core in Mechanistic Frameworks

The chromen-2-one (or coumarin) core is not merely a passive scaffold but an active participant in the chemical and photophysical behavior of its derivatives. researchgate.net This bicyclic system, comprising a benzene ring fused to a lactone ring, possesses a unique combination of structural and electronic features that define its role in various mechanistic frameworks. nih.gov

Structurally, the planarity of the chromen-2-one nucleus is a defining characteristic. This flat structure allows for effective π-π stacking and hydrophobic interactions, which are crucial in biological contexts for binding to enzymes and receptors. researchgate.netnih.gov The lactone ring contains two oxygen atoms that can act as hydrogen bond acceptors, further facilitating interactions with biological macromolecules. researchgate.net

From a reactivity standpoint, the chromen-2-one system has distinct reactive sites. The C-3 and C-4 positions, located on the pyrone ring, are particularly important. nih.gov The double bond between these positions is susceptible to various reactions, including cycloadditions. For instance, under UV irradiation, coumarins can undergo [2+2] photocycloaddition reactions, leading to the formation of dimers. researchgate.net The presence of a bromine atom at the C-3 position, as in this compound, further modulates this reactivity, often serving as a handle for introducing other functional groups through cross-coupling reactions.

The core's extended π-conjugated system is fundamental to its electronic and optical properties. It allows for charge delocalization between the carbonyl group and the aromatic ring, which is essential for the molecule's stability and its ability to absorb UV light. researchgate.net This delocalization underpins the intramolecular charge transfer (ICT) mechanism, which is central to the fluorescence and solvatochromic behavior of many coumarin derivatives. physchemres.org The chromen-2-one core thus acts as the essential conduit through which the electronic effects of its substituents are transmitted, ultimately dictating the molecule's function as a fluorophore, a sensor, or a building block in materials science. nih.govresearchgate.net

Advanced Materials Science Applications (Theoretical/Experimental without product specifics)

The specific substitution pattern of this compound imparts properties that are highly desirable in the field of advanced materials science. Its photochemical characteristics and electronic structure suggest significant potential in applications leveraging light-matter interactions.

Photochemical Properties and Optical Phenomena

Coumarin derivatives are renowned for their interesting photophysical properties, and the presence of substituents critically modulates these behaviors. physchemres.orgrsc.orgresearchgate.net The parent coumarin molecule exhibits very weak fluorescence, but appropriately placed substituents can lead to intense fluorescence. mdpi.com The 5,7-dimethoxy substitution pattern is particularly effective in this regard.

The spectroscopic and photochemical properties of 5,7-dimethoxycoumarin (DMC) have been investigated under both one- and two-photon excitation. researchgate.net These studies reveal that upon excitation with UV light, DMC can undergo a [2+2] photocycloaddition to form dimers. Specifically, both syn head-to-head and syn head-to-tail photodimers are formed. researchgate.net This reactivity is a key photochemical pathway for this class of compounds.

A central optical phenomenon in such substituted coumarins is intramolecular charge transfer (ICT). physchemres.org Upon absorption of a photon, an electron is promoted from the ground state (S₀) to an excited state (S₁). In molecules with a "push-pull" architecture like this compound, this excited state has a significant charge-transfer character, with electron density moving from the electron-rich dimethoxy-benzene portion to the electron-deficient pyrone ring. This ICT process is highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism, where the absorption and fluorescence spectra shift in response to the solvent environment. physchemres.org

The fluorescence properties are also noteworthy. The photochemical products of 5,7-dimethoxycoumarin, specifically the syn-head-to-tail dimers, exhibit efficient fluorescence emission. researchgate.net The quantum yield for the photoreaction of DMC was found to be on the order of 1 x 10⁻³, indicating that while dimerization occurs, fluorescence remains a competitive de-excitation pathway. researchgate.net The combination of strong absorption in the UV region, potential for fluorescence, and defined photochemical reactivity makes this molecular framework a versatile component for photoactive materials. rsc.org

Photochemical PropertyObservation for 5,7-Dimethoxycoumarin (DMC)Significance
PhotoreactionUndergoes [2+2] photocycloaddition upon UV or two-photon excitation. researchgate.netIndicates potential for creating photo-crosslinkable polymers or photopatternable materials.
PhotoproductsForms syn head-to-head and syn head-to-tail dimers. researchgate.netThe specific products formed can have distinct properties, such as fluorescence. researchgate.net
Reaction Quantum Yield~1 x 10⁻³ under broadband UV irradiation. researchgate.netSuggests that fluorescence and other photophysical processes can compete effectively with the photochemical reaction.
Optical PhenomenaExhibits intramolecular charge transfer (ICT) and solvatochromism. physchemres.orgAllows for the tuning of optical properties and makes the molecule a candidate for environmental sensors.

Potential in Dye-Sensitized Systems and Optoelectronic Devices (from a molecular design perspective)

From a molecular design perspective, the structural and electronic features of coumarin derivatives like this compound make them attractive candidates for use in optoelectronic applications, such as dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). acs.orgresearchgate.net

In the context of DSSCs, the function of a dye is to absorb sunlight and inject an electron into a semiconductor material like titanium dioxide (TiO₂). An ideal dye molecule possesses several key characteristics that the substituted coumarin framework can provide:

Strong Light Absorption: Coumarins can be tailored to have high molar extinction coefficients, ensuring efficient light harvesting. The absorption wavelength can be tuned by modifying the substituents. bath.ac.uknih.gov

Intramolecular Charge Transfer (ICT): A well-defined donor-π-acceptor structure is crucial for efficient charge separation in the excited state. For this compound, the dimethoxy-substituted ring acts as the electron donor, the conjugated coumarin system as the π-bridge, and the bromo-lactone moiety as the acceptor. This directed ICT facilitates the injection of the electron from the dye's LUMO to the semiconductor's conduction band. bath.ac.uknih.gov

Appropriate Energy Levels: For efficient electron injection, the LUMO of the dye must be higher in energy than the conduction band edge of the semiconductor. Conversely, the HOMO of the dye must be low enough to be regenerated by the electrolyte after electron injection. The electronic properties of coumarins can be finely tuned through substitution to meet these energy-level requirements. researchgate.net Increasing the electron-donating strength at the C-7 position (like a methoxy group) and/or the electron-withdrawing strength at the C-3 position (like a bromo group) typically leads to a red-shift in the absorption spectrum, which is beneficial for capturing more of the solar spectrum. bath.ac.uknih.govacs.org

For other optoelectronic devices, the high fluorescence quantum yields and tunable emission colors of coumarin derivatives are advantageous. The ability to design molecules with specific HOMO and LUMO energy levels and high exciton (B1674681) binding energies points to their potential as wide band gap semiconductor materials. mdpi.com The structure-property relationships established through extensive research allow for the knowledge-based molecular design of new coumarins tailored for specific laser and solar cell applications. bath.ac.uknih.govacs.org

Future Research Directions and Concluding Perspectives

Advancements in Asymmetric Synthesis and Stereoselective Functionalization

While the core of 3-Bromo-5,7-dimethoxy-chromen-2-one is planar and achiral, the future of its chemical development lies in the introduction of chirality through asymmetric synthesis and stereoselective functionalization. The creation of chiral centers is a cornerstone of modern drug discovery, as stereoisomers of a molecule can exhibit vastly different biological activities.

Future research could focus on developing catalytic asymmetric methods to introduce substituents at the C4 position or to functionalize the bromine atom in a stereocontrolled manner. Although no syntheses of this type have been reported for this specific compound, the development of asymmetric methods for other complex molecules provides a blueprint. researchgate.netresearchgate.net For instance, enantioselective reactions could be designed where a prochiral nucleophile attacks the coumarin (B35378) ring, guided by a chiral catalyst to produce a single enantiomer. The challenge lies in designing catalysts that can effectively control the stereochemistry of reactions on the coumarin core, a formidable but highly desirable goal for generating novel, biologically active compounds. researchgate.net

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The synthesis of coumarin derivatives is increasingly benefiting from the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less toxic substances. news-medical.neteurekaselect.com Future syntheses of this compound and its derivatives should incorporate these sustainable practices. Methodologies such as microwave-assisted synthesis, the use of environmentally benign catalysts like potassium dihydrogen phosphate, and solvent-free reaction conditions have already been successfully applied to the synthesis of other coumarins. wisdomlib.orgresearchgate.net These techniques often lead to shorter reaction times, higher yields, and a significantly reduced environmental footprint. news-medical.netwisdomlib.org Ultrasound-promoted Knoevenagel condensation is another green method that has been used to produce coumarin-3-carboxylic acids in high yields using eco-friendly solvents like lemon juice. nih.gov

Furthermore, the integration of flow chemistry presents a significant opportunity for the synthesis of this compound. Flow synthesis offers superior control over reaction parameters, enhanced safety for handling hazardous reagents, and seamless scalability from laboratory to industrial production. researchgate.net The efficient mixing and heat transfer in microreactors can enable reactions that are difficult to control in traditional batch processes. researchgate.net A continuous-flow process for the bromination and subsequent derivatization of the 5,7-dimethoxycoumarin core could lead to a more efficient, safer, and automated production pipeline.

Application of Artificial Intelligence and Machine Learning in Predicting Reactivity and Properties

By developing ML models, researchers can predict the reactivity of the bromine atom in various cross-coupling reactions or forecast the physicochemical and biological properties of yet-to-be-synthesized derivatives. researchgate.netpubpub.org These predictive models can analyze vast chemical spaces to identify the most promising candidates for synthesis, saving significant time and resources in the lab. repec.org For instance, an ML model could screen a virtual library of potential reaction partners to predict which would react most efficiently with the bromo-coumarin substrate under specific conditions. beilstein-journals.org Explainable AI methods can further provide insights into the structural features that are crucial for a desired property, guiding medicinal chemists in rational drug design. nih.govresearchgate.net

Exploration of Novel Mechanistic Pathways in Catalysis and Chemical Transformations

The functional groups present in this compound offer a playground for exploring novel catalytic reactions and mechanistic pathways. The C-Br bond at the 3-position is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide array of carbon-based substituents.

Future work could investigate unprecedented transformations. For example, research could explore ring-opening and subsequent recyclization reactions, a strategy that has been used with other functionalized chromones to create diverse five-, six-, and seven-membered heterocyclic systems. researchgate.net The electron-rich nature of the aromatic ring, enhanced by the two methoxy (B1213986) groups, could also enable novel C-H activation or functionalization reactions at the C6 or C8 positions. Investigating the chemical transformation of the coumarin core itself, perhaps through oxidative or reductive processes, could lead to entirely new molecular scaffolds. nih.gov The synthesis of complex pyrazolo[4,3-f]quinoline derivatives from a bromo-substituted precursor highlights the potential for using this type of building block in intricate, multi-step syntheses to access novel heterocyclic frameworks. nih.gov

Unexplored Derivatization Opportunities for Enhanced Academic Inquiry

The true potential of this compound as a scaffold lies in the vast, unexplored space of its possible derivatives. The bromine atom is a key starting point for derivatization, enabling access to a multitude of new compounds for academic and applied research. orientjchem.org

Future studies should systematically explore derivatization at this position. For instance, the introduction of various heterocyclic moieties could lead to compounds with novel pharmacological profiles, a strategy that has proven successful for other chromone (B188151) systems. nih.govuniv.kiev.ua Structural modifications on the chromene nucleus are known to influence biological activity, and substitutions at various positions can enhance properties like anticancer or antimicrobial efficacy. nih.gov Beyond simple substitutions, the bromine atom can act as a linchpin in the construction of more complex, polycyclic, or macrocyclic structures. The synthesis of π-extended systems by coupling the bromo-coumarin with other aromatic bromides is one such avenue. rug.nl These new, structurally diverse molecules would be invaluable for screening for new biological activities and for studying structure-activity relationships, thereby deepening our understanding of the chemical and biological properties of the coumarin class of compounds.

Q & A

Q. What are the optimal synthetic routes for 3-Bromo-5,7-dimethoxy-chromen-2-one?

The synthesis typically involves bromination of a pre-functionalized coumarin scaffold. For example, a 5,7-dimethoxy-chromen-2-one precursor can undergo electrophilic aromatic substitution using bromine (Br₂) in acetic acid under controlled conditions (e.g., 4 hours at room temperature, followed by ice quenching and crystallization) . Alternative methods include using N-bromosuccinimide (NBS) with a radical initiator in non-polar solvents to achieve regioselective bromination. Yield optimization requires careful control of stoichiometry and reaction time.

Q. How can researchers confirm the structural identity of this compound?

Key characterization techniques include:

  • X-ray crystallography : Refinement via SHELX software (e.g., SHELXL for small-molecule structures) to resolve atomic positions and confirm substitution patterns .
  • NMR spectroscopy : Distinct signals for methoxy groups (δ ~3.8–4.0 ppm for OCH₃), aromatic protons (δ ~6.5–7.5 ppm), and bromine-induced deshielding effects on adjacent carbons in ¹³C NMR .
  • High-resolution mass spectrometry (HRMS) : To verify molecular formula (C₁₁H₉BrO₄⁺, [M+H]⁺ expected m/z 286.9632).

Q. What are the solubility properties of this compound in common solvents?

this compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMSO, DMF) and moderately in chloroform or methanol. Solubility testing should include:

  • Gravimetric analysis : Dissolve 10 mg in 1 mL solvent, filter undissolved particles, and evaporate to quantify solubility.
  • UV-Vis spectroscopy : Measure absorbance at λ_max (~320 nm for coumarins) to confirm saturation .

Advanced Research Questions

Q. How does bromination at the 3-position influence the compound’s reactivity in cross-coupling reactions?

The bromine atom serves as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:

  • Suzuki reaction : Use Pd(PPh₃)₄ (5 mol%), arylboronic acid (1.2 eq.), and K₂CO₃ in THF/H₂O (3:1) at 80°C for 12 hours to introduce aryl groups .
  • Mechanistic insight : Bromine’s electronegativity increases the electrophilicity of the adjacent carbon, facilitating oxidative addition with palladium catalysts. Competing side reactions (e.g., debromination) can occur under harsh conditions, requiring optimization of base and temperature .

Q. What strategies mitigate contradictions in biological activity data during in vitro assays?

Contradictions often arise from assay-specific variables. Mitigation strategies include:

  • Dose-response standardization : Test concentrations across a logarithmic range (e.g., 1 nM–100 µM) to identify IC₅₀ values.
  • Control for phototoxicity : Coumarins are photoactive; assays should exclude UV light or include dark controls .
  • Data validation : Replicate results in ≥3 independent experiments and cross-reference with structurally similar compounds (e.g., 3-Acetyl-6-bromo-2H-chromen-2-one, which showed antitumor activity via apoptosis assays) .

Q. How can isotopic labeling (e.g., ²H or ¹³C) be applied to study metabolic pathways of this compound?

  • Tritium (³H) labeling : Replace bromine with ³H via catalytic debromination (e.g., Zn/HOAc with ³H₂O) to track metabolic stability in hepatocyte assays .
  • ¹³C NMR tracking : Introduce ¹³C at the methoxy groups during synthesis (using ¹³C-enriched methyl iodide) to monitor demethylation kinetics in cytochrome P450 studies .

Methodological Challenges & Solutions

Q. How to resolve discrepancies in crystallographic data refinement?

Common issues include poor diffraction quality or twinning. Solutions:

  • Use SHELXD/SHELXE : For experimental phasing in low-resolution datasets (<2.0 Å) or twinned crystals .
  • Thermal parameter adjustment : Anisotropic refinement for heavy atoms (Br) and isotropic for lighter atoms (C, O) to improve R-factors.

Q. What computational methods predict the compound’s electronic properties for drug design?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute HOMO/LUMO gaps and electrostatic potential maps (e.g., for predicting nucleophilic attack sites) .
  • Molecular docking : Use AutoDock Vina to simulate binding with target proteins (e.g., kinases), validating with experimental IC₅₀ values from kinase inhibition assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.